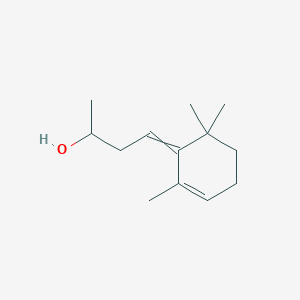
4-(2,6,6-Trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol
Número de catálogo B8612172
Peso molecular: 194.31 g/mol
Clave InChI: BNZGHWQRSDLGKB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04011245
Procedure details


The resulting crude acetoxy compound of formula II (108 g) is dissolved in 400 ml of ethanol (96%) and added dropwise within 10 minutes at 20°-30° C with slight cooling to a suspension of 20 g of sodium borohydride in 600 ml of 96% ethanol. The mixture is then heated until a slight reflux occurs and stirred at this temperature for 15 minutes. The end of the reaction can be detected by a spontaneous colour change from dark-yellow to lemon-yellow. After cooling to room temperature, the cloudy mixture is poured on to saturated ammonium chloride solution/ice and the mixture is extracted with hexane. After the usual washing to neutrality with water and drying over anhydrous sodium sulphate, the solvent is evaporated under a vacuum. There are obtained 96 g of crude 4-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-butan-2-ol (formula III).
[Compound]
Name
acetoxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[CH:10][CH:11]=[C:12]([O:14]C(=O)C)[CH3:13])[C:4]([CH3:9])([CH3:8])[CH2:5][CH2:6][CH:7]=1.[BH4-].[Na+].[Cl-].[NH4+]>C(O)C>[CH3:1][C:2]1[C:3](=[CH:10][CH2:11][CH:12]([OH:14])[CH3:13])[C:4]([CH3:8])([CH3:9])[CH2:5][CH2:6][CH:7]=1 |f:1.2,3.4|
|
Inputs


Step One
[Compound]
|
Name
|
acetoxy
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
108 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(C(CCC1)(C)C)=CC=C(C)OC(C)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise within 10 minutes at 20°-30° C
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated until
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a slight reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The end of the reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with hexane
|
WASH
|
Type
|
WASH
|
|
Details
|
After the usual washing to neutrality with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over anhydrous sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under a vacuum
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(C(CCC1)(C)C)=CCC(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 96 g | |
| YIELD: CALCULATEDPERCENTYIELD | 107.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
